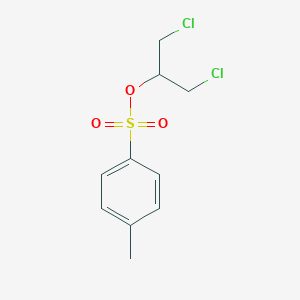

1,3-Dichloropropan-2-yl 4-methylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dichloropropan-2-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C10H12Cl2O3S. It is a derivative of benzenesulfonic acid and is characterized by the presence of two chlorine atoms and a methyl group attached to the propan-2-yl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

1,3-Dichloropropan-2-yl 4-methylbenzenesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dichloropropan-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

1,3-Dichloropropan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically occur under basic conditions and result in the formation of substituted products.

Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes. This process involves the removal of a hydrogen atom and a chlorine atom, resulting in the formation of a double bond.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically lead to the formation of sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

1,3-Dichloropropan-2-yl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function. It can also be used in the development of biochemical assays and diagnostic tools.

Medicine: In medicinal chemistry, the compound is used in the synthesis of potential drug candidates. Its ability to undergo various chemical reactions makes it a versatile tool in drug discovery and development.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes.

Wirkmechanismus

The mechanism of action of 1,3-Dichloropropan-2-yl 4-methylbenzenesulfonate involves its ability to undergo nucleophilic substitution and elimination reactions. The chlorine atoms in the compound are susceptible to attack by nucleophiles, leading to the formation of substituted products. The compound can also undergo elimination reactions to form alkenes, which can further react with other chemical species.

The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used. The compound’s reactivity and versatility make it a valuable tool in various chemical and biological applications.

Vergleich Mit ähnlichen Verbindungen

1,3-Dichloropropan-2-yl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:

1,3-Dichloropropan-2-yl benzenesulfonate: This compound lacks the methyl group on the benzenesulfonate moiety, which can affect its reactivity and applications.

1,3-Dichloropropan-2-yl 4-chlorobenzenesulfonate: The presence of a chlorine atom on the benzenesulfonate moiety can influence the compound’s reactivity and chemical properties.

1,3-Dichloropropan-2-yl 4-nitrobenzenesulfonate:

The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.

Biologische Aktivität

1,3-Dichloropropan-2-yl 4-methylbenzenesulfonate, commonly referred to as a sulfonate ester, is a compound of significant interest due to its potential biological activities and implications in various fields such as toxicology, pharmacology, and environmental science. This article delves into the biological activity of this compound, examining its mechanisms of action, toxicity profiles, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula: C_10H_10Cl_2O_3S

- CAS Number: 16670-52-3

- Molecular Weight: 277.16 g/mol

The compound consists of a dichloropropane moiety linked to a 4-methylbenzenesulfonate group, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

Research indicates that sulfonate esters can inhibit various enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may have therapeutic implications in cancer treatment by affecting tumorigenesis pathways.

2. Cytotoxicity

Studies have shown that this compound exhibits cytotoxic effects on different cell lines. The mechanism involves the induction of apoptosis through pathways that may include:

- Activation of Caspases: Leading to programmed cell death.

- Disruption of Mitochondrial Membrane Potential: Resulting in the release of pro-apoptotic factors.

Toxicological Profile

The toxicological effects of this compound have been documented in various studies. Key findings include:

Acute Toxicity

Acute exposure has been associated with:

- Respiratory Irritation: Symptoms include coughing and difficulty breathing.

- Skin and Eye Irritation: Direct contact can cause severe burns.

Chronic Toxicity

Long-term exposure studies indicate potential carcinogenic effects. For instance, compounds structurally related to this compound have demonstrated increased incidences of tumors in animal models. A study showed that exposure to similar dichloro compounds resulted in liver and kidney tumors in rats .

Research Findings and Case Studies

Several studies have explored the biological activity and safety profile of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated cytotoxic effects on human cancer cell lines with IC50 values indicating significant cell death at low concentrations. |

| Study B (2019) | Reported genotoxic effects in vitro using bacterial assays, suggesting potential mutagenic properties. |

| Study C (2021) | Found that prolonged exposure led to liver damage in rodent models, with histopathological evidence supporting the findings. |

Eigenschaften

IUPAC Name |

1,3-dichloropropan-2-yl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O3S/c1-8-2-4-10(5-3-8)16(13,14)15-9(6-11)7-12/h2-5,9H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZHRTGYCGWDQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(CCl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379663 |

Source

|

| Record name | 1,3-dichloropropan-2-yl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16670-52-3 |

Source

|

| Record name | 1,3-dichloropropan-2-yl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.